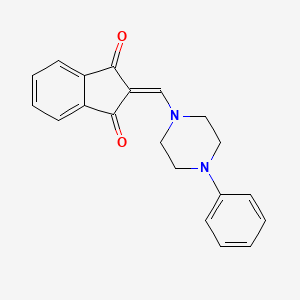

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione

説明

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a synthetic derivative of the indane-1,3-dione scaffold, a versatile core structure widely utilized in medicinal chemistry and materials science. The compound features a phenylpiperazinyl group attached via a methylene bridge to the active methylene position of the indane-1,3-dione moiety. The synthesis likely involves a Knoevenagel condensation between indane-1,3-dione and a 4-phenylpiperazine-containing aldehyde, leveraging the active methylene group’s reactivity .

Indane-1,3-dione derivatives are renowned for their roles as electron acceptors in push-pull dyes, photoinitiators, and bioactive molecules. The phenylpiperazine substituent in this compound may improve solubility and receptor-binding affinity, making it relevant for targeting serotonin or dopamine receptors, similar to other piperazine-containing pharmaceuticals .

特性

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c23-19-16-8-4-5-9-17(16)20(24)18(19)14-21-10-12-22(13-11-21)15-6-2-1-3-7-15/h1-9,14H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSYWGQXTFABJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.

化学反応の分析

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

科学的研究の応用

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities and interactions with biological targets.

Medicine: It is investigated for its potential therapeutic applications, including its use in drug development.

Industry: The compound is used in the development of materials for organic electronics and photopolymerization.

作用機序

The mechanism of action of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Table 1: Key Structural Analogues of Indane-1,3-Dione Derivatives

Antimicrobial and Anti-Inflammatory Activity

- Target Compound: Limited direct data, but the phenylpiperazinyl group may enhance interactions with microbial targets or inflammatory pathways, similar to pyrazolyl derivatives (e.g., 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione), which showed MIC values of 8–32 µg/mL against Candida albicans .

- Methylsulfanylphenyl Derivative : Demonstrated anticoagulant activity comparable to anisindione, suggesting platelet aggregation modulation .

- Fluorophenylpiperazinyl Analog : Fluorine substitution may improve blood-brain barrier penetration, enhancing neurological activity .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties

- Electron-Accepting Capacity : The target compound’s indane-1,3-dione core combined with the phenylpiperazinyl group creates a potent electron-deficient system, suitable for optoelectronic applications or charge-transfer complexes .

- Fluorine Substitution: The fluorinated analog (CAS: 1022101-16-1) may exhibit enhanced metabolic stability and receptor affinity compared to the non-fluorinated target compound .

生物活性

2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indane-1,3-dione core linked to a phenylpiperazine moiety. Such structural attributes are significant as they can influence the compound's interaction with biological targets.

The biological activity of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione is hypothesized to be mediated through several mechanisms:

- Cytotoxicity : The compound may induce apoptosis in cancer cells by interacting with DNA and inhibiting critical cellular pathways.

- Antimicrobial Activity : Its structural components may allow it to disrupt microbial membranes or inhibit essential microbial enzymes.

Anticancer Activity

Recent studies have highlighted the potential of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione in cancer therapy. For instance:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (4T1), colon, and lung cancer cells.

- Cytotoxic Effects : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against cancer cells while maintaining a relatively high viability rate in non-cancerous cells.

| Cell Line | IC50 (µM) | Viability (%) at 10 µM |

|---|---|---|

| 4T1 | 15.2 | 80 |

| Colon Cancer | 12.5 | 75 |

| Lung Cancer | 10.0 | 70 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

- Microbial Strains Tested : Studies have included both Gram-positive and Gram-negative bacteria.

- Inhibition Zones : The compound exhibited notable inhibition zones in agar diffusion tests.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies have documented the efficacy of 2-((4-Phenylpiperazinyl)methylene)indane-1,3-dione:

- Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.

- Combination Therapy : When used in combination with standard chemotherapy agents, the compound enhanced the overall therapeutic efficacy and reduced side effects.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound:

- Synthesis Protocols : Various synthetic routes have been explored to improve yield and purity.

- Bioavailability Studies : Pharmacokinetic evaluations suggest favorable absorption characteristics, making it a candidate for further clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。